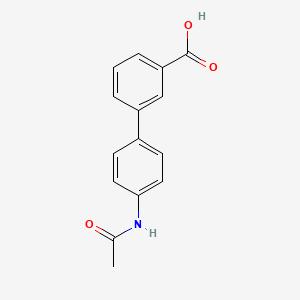

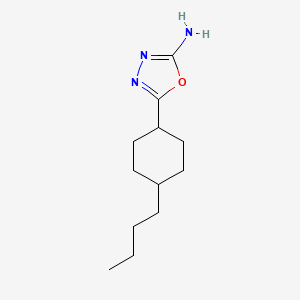

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry. These compounds have been studied for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for the treatment of conditions such as dementias and myasthenia gravis .

Synthesis Analysis

The synthesis of related 5-aryl-1,3,4-oxadiazoles involves the preparation of hydrazine-1-carboxamides from commercially available or in-house prepared hydrazides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine. The yields for these reactions range from 41% to 100% . Although the specific synthesis of this compound is not detailed, the general synthetic approach for this class of compounds is well-established.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the oxadiazole ring is crucial for the biological activity of these compounds. The molecular docking studies suggest that these compounds interact non-covalently with AChE and BChE, blocking entry into the enzyme gorge and catalytic site, respectively .

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring can participate in various chemical reactions. For instance, acylation of amino oxadiazoles with different acid chlorides can yield acylated compounds, while reactions with isocyanates can afford urea derivatives. Additionally, cyclization reactions can lead to the formation of other heterocyclic systems such as thiazolidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles are influenced by the substituents attached to the oxadiazole ring. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compounds. The crystal structure of related compounds, such as those containing thiazole rings, has been determined by single-crystal X-ray diffraction, which provides insight into the three-dimensional arrangement and potential intermolecular interactions .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(4-butylcyclohexyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-2-3-4-9-5-7-10(8-6-9)11-14-15-12(13)16-11/h9-10H,2-8H2,1H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDHQDQYXGVUEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602611 |

Source

|

| Record name | 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016523-20-8 |

Source

|

| Record name | 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

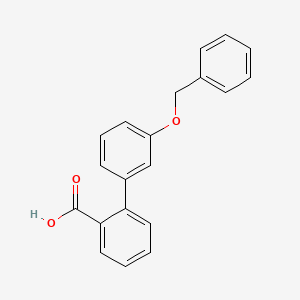

![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)

![2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1286747.png)

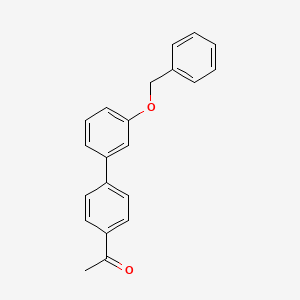

![1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B1286749.png)